molecular formula C13H13FN2 B12072934 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine

6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine

Cat. No.: B12072934
M. Wt: 216.25 g/mol
InChI Key: CBIOQLAUIZWQGE-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine is a pyridine derivative with a molecular formula of C₁₂H₁₁FN₂ and a molecular weight of 202.23 g/mol (CAS: 1214365-35-1). Its structure features a pyridine ring substituted with:

  • A methyl group at position 5,
  • An amine group at position 3,
  • A 4-fluoro-3-methylphenyl group at position 4.

Its fluorine and methyl substituents on the phenyl ring contribute to its electronic and steric properties, which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

6-(4-fluoro-3-methylphenyl)-5-methylpyridin-3-amine

InChI

InChI=1S/C13H13FN2/c1-8-5-10(3-4-12(8)14)13-9(2)6-11(15)7-16-13/h3-7H,15H2,1-2H3

InChI Key

CBIOQLAUIZWQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=C(C=C2)F)C)N

Origin of Product

United States

Preparation Methods

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination97>95High selectivity for amineRequires nitro precursor
Suzuki Coupling70–85*90–95Modular aryl introductionSensitive to steric effects
Multi-Step Synthesis65–7585–90ScalabilityCumulative yield loss

*Estimated based on analogous reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to batch processes due to:

  • Improved heat and mass transfer.

  • Reduced reaction times (e.g., 2 hours vs. 12 hours in batch).

  • Higher consistency in product quality.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures compliance with pharmaceutical-grade standards.

Emerging Methodologies and Catalytic Innovations

Recent advances in photoredox catalysis and electrochemical synthesis offer promising alternatives for reducing energy consumption and waste. For instance, InCl₃-catalyzed multi-component reactions under ultrasound irradiation (40°C, 20 minutes) achieve 80–95% yields in related pyridine derivatives . Adapting such methods could streamline the synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine, exhibit promising anticancer properties. A study focusing on the activation of AMP-activated protein kinase (AMPK) suggests that such compounds may serve as effective agents in cancer therapy by modulating metabolic pathways associated with tumor growth .

1.2 Neuroprotection
The compound's potential as a neuroprotective agent has been highlighted in studies involving potassium channel blockers. Similar compounds have been shown to improve neuronal function, particularly in conditions like multiple sclerosis and spinal cord injuries. The mechanism involves the modulation of ion channels that may enhance axonal conduction and reduce neuronal damage .

Pharmacological Applications

2.1 Potassium Channel Modulation
The compound is structurally related to known potassium channel blockers. These blockers are crucial in treating demyelinating diseases by preventing excessive potassium ion efflux, which can lead to neuronal excitability and cell death. The ability of such compounds to bind to voltage-gated K+ channels presents a therapeutic avenue for conditions characterized by demyelination .

2.2 Synthesis and Derivatives
The synthesis of 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine can be achieved through palladium-catalyzed cross-coupling reactions, which have been extensively studied for their efficiency in producing novel pyridine derivatives . These derivatives have been evaluated for various biological activities, including anti-thrombolytic and antibacterial properties.

Biological Activities

3.1 Anti-Thrombolytic Activity
Studies have demonstrated that certain pyridine derivatives exhibit significant anti-thrombolytic activity. For instance, compounds similar to 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine have shown effectiveness in inhibiting clot formation in human blood, suggesting their potential use in treating thrombotic disorders .

3.2 Antibacterial Properties
The antibacterial efficacy of pyridine derivatives has also been documented, with certain compounds showing high inhibition rates against strains such as Escherichia coli. This highlights the versatility of these compounds in addressing bacterial infections .

Data Tables

Application Area Activity Reference
AnticancerAMPK activation
NeuroprotectionPotassium channel modulation
Anti-ThrombolyticInhibition of clot formation
AntibacterialInhibition against E. coli

Case Studies

Case Study 1: Neuroprotection in Multiple Sclerosis
In a clinical trial setting, a derivative similar to 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine was evaluated for its effectiveness in improving walking ability in patients with multiple sclerosis through the modulation of potassium channels. Results showed enhanced impulse conduction in demyelinated axons, indicating significant therapeutic potential .

Case Study 2: Synthesis and Biological Evaluation
A series of pyridine derivatives were synthesized via a one-pot Suzuki reaction, leading to the discovery of several compounds with notable anti-thrombolytic activity. Among them, those structurally related to 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine exhibited up to 41% inhibition of clot formation .

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analogs in the Pyridine Family

Key structural analogs include compounds with variations in substituent positions or functional groups on the pyridine or aryl rings. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Pyridine) Aryl Ring Substituents Molecular Weight (g/mol) Notable Properties/Activities
6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine 5-methyl, 3-amine 4-fluoro-3-methylphenyl 202.23 High lipophilicity; potential CNS activity
6-(4-Fluorophenyl)-5-methylpyridin-3-amine 5-methyl, 3-amine 4-fluorophenyl 202.23 Reduced steric hindrance vs. methylated analog
2-(3-Fluorophenyl)-6-methylpyridin-3-amine 6-methyl, 3-amine 3-fluorophenyl 202.23 Altered π-π stacking due to substituent position
4-(4-Fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives Pyrimidine core 4-fluoro-3-methylphenyl Variable Strong anti-inflammatory/analgesic activity (e.g., chlorophenyl derivatives)
2-(4-Fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole Oxadiazole core 4-fluoro-3-methylphenyl Not reported Crystal packing via C–H⋯N bonds; π-π interactions

Pharmacological Potential and Limitations

  • Methyl groups enhance metabolic stability compared to unmethylated analogs.
  • Limitations: Increased molecular weight and lipophilicity may reduce aqueous solubility, necessitating formulation adjustments. Limited data on in vivo pharmacokinetics for the target compound compared to well-studied analogs like F13714 .

Biological Activity

6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a fluorinated aryl group and an amine functional group, which are known to influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

Biological Activity Overview

Research indicates that 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus.
  • CNS Activity : The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential applications in treating central nervous system disorders.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, contributing to its therapeutic effects.

The biological activity of 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine is likely mediated through interactions with various molecular targets. The fluorine substituent enhances binding affinity to certain receptors or enzymes, while the pyridine moiety may facilitate interactions through hydrogen bonding.

Antimicrobial Studies

A study focused on the antibacterial properties of pyridine derivatives found that compounds with similar structural features displayed effective inhibition against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (µg/mL)Target Bacteria
Compound A75Bacillus subtilis
Compound B<125Escherichia coli
Compound C150Pseudomonas aeruginosa

These findings suggest that 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine may exhibit comparable antimicrobial activity due to structural similarities.

CNS Activity

In a study investigating neuronal nitric oxide synthase (nNOS) inhibitors, it was noted that compounds with a pyridine structure demonstrated significant selectivity and potency. For example:

CompoundKi (nM)Selectivity Ratio (nNOS/eNOS)
Compound D16116
Compound E131831

These results indicate that modifications in the pyridine structure can lead to enhanced selectivity for nNOS, which is crucial in developing treatments for neurodegenerative diseases.

Case Studies

  • Antibacterial Efficacy : A recent study tested a series of pyridine derivatives, including those structurally related to 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine. The results showed promising antibacterial activity, particularly against resistant strains.
  • CNS Drug Development : Research on nNOS inhibitors highlighted the importance of structural modifications in enhancing drug permeability across the BBB. Compounds similar to our target exhibited favorable pharmacokinetic profiles.

Q & A

Q. Critical Parameters :

  • Temperature Control : Higher temperatures (>90°C) may lead to side reactions (e.g., deboronation).
  • Catalyst Stability : Use degassed solvents to prevent Pd catalyst oxidation.

Basic: How can researchers ensure purity and structural fidelity of 6-(4-Fluoro-3-methylphenyl)-5-methylpyridin-3-amine during synthesis?

Methodological Answer:

  • Analytical Techniques :
    • TLC : Monitor reaction progression using silica-gel plates and UV visualization.
    • HPLC : Quantify purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
    • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on aromatic proton splitting patterns (e.g., fluorine-induced deshielding at ~7.2–7.5 ppm) .
  • Purification : Recrystallize from ethanol/water mixtures to remove Pd residues and unreacted boronic acids .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this compound?

Methodological Answer:

  • Derivative Synthesis :
    • Modify the fluoro (e.g., replace with Cl, CF₃) or methyl groups (e.g., ethyl, isopropyl) on the phenyl/pyridine rings.
    • Introduce electron-withdrawing/donating groups to assess electronic effects on target binding .
  • Biological Assays :
    • In Vitro Testing : Measure IC₅₀ values against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.
    • Computational Docking : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with pyridin-3-amine) .

Example SAR Findings (Hypothetical):

DerivativeSubstituent ModificationIC₅₀ (nM)Notes
ParentNone150Baseline activity
Derivative A4-CF₃ instead of 4-F45Enhanced lipophilicity
Derivative B5-Ethyl instead of 5-Me320Steric hindrance reduces potency

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Variability :
    • Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
    • Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Orthogonal Techniques :
    • Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) independently of cellular assays.
    • Perform ITC (Isothermal Titration Calorimetry) to confirm thermodynamic binding parameters .

Case Study : If a study reports antiviral activity but another shows no effect:

  • Test compound stability under assay conditions (e.g., pH, serum proteins).
  • Verify target engagement via Western blotting (e.g., inhibition of viral protease cleavage) .

Advanced: What computational strategies predict the compound’s interactions with novel biological targets?

Methodological Answer:

  • Target Prediction :
    • Use SwissTargetPrediction or PharmMapper to identify putative targets based on chemical similarity.
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to predicted targets (e.g., 100 ns trajectories in GROMACS) to assess conformational stability.
    • Analyze hydrogen bonds, hydrophobic contacts, and binding free energies (MM/PBSA) .
  • Machine Learning :
    • Train models on kinase inhibition datasets to prioritize high-probability targets.

Q. Example Output :

  • Predicted strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) due to fluorophenyl group fitting into the hydrophobic pocket .

Advanced: How to address discrepancies in spectroscopic data during structural characterization?

Methodological Answer:

  • Multi-Technique Validation :
    • Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian09/B3LYP/6-311++G**).
    • Analyze HRMS to confirm molecular formula (e.g., [M+H]⁺ = 231.1024 for C₁₃H₁₂F₃N₂) .
  • X-ray Crystallography :
    • Resolve ambiguous proton assignments by obtaining a single-crystal structure (e.g., R-factor < 0.05) .

Q. Common Pitfalls :

  • Solvent Artifacts : Ensure complete solvent removal before NMR analysis (e.g., residual DMSO peaks).
  • Tautomerism : Check for amine-pyridine tautomerization using variable-temperature NMR .

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